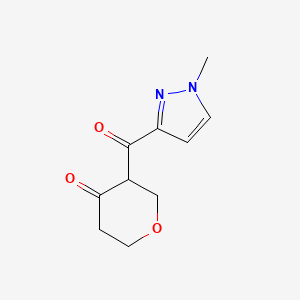
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is an organic compound that features both pyridine and pyrrolidine rings. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one typically involves the reaction of a pyridine derivative with a pyrrolidine derivative under specific conditions. One common method might involve the use of a base to deprotonate the pyridine, followed by nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action for 1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the compound’s specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyridin-2-YL)-2-(piperidin-2-YL)ethan-1-one: Similar structure but with a piperidine ring instead of pyrrolidine.
1-(Pyridin-2-YL)-2-(morpholin-2-YL)ethan-1-one: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(Pyridin-2-YL)-2-(pyrrolidin-2-YL)ethan-1-one is unique due to the combination of pyridine and pyrrolidine rings, which can confer specific biological activities and chemical reactivity not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-pyridin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(8-9-4-3-7-12-9)10-5-1-2-6-13-10/h1-2,5-6,9,12H,3-4,7-8H2 |
InChI-Schlüssel |
DOKQIVNINJJYRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxymethylene-4H-isoquinoline-1,3-dione](/img/structure/B13080150.png)


![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B13080182.png)

![7-Chloro-2-propylimidazo[1,2-a]pyridine](/img/structure/B13080196.png)
